Bis((2-(3,4-dihydroxyphenyl)-2-oxoethyl)methylammonium) sulphate
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Overview
Description
EINECS 298-150-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make plastics more flexible and durable. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which lists chemicals that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous esterification processes. The reaction is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Scientific Research Applications
Bis(2-ethylhexyl) phthalate has numerous applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its role as an endocrine disruptor.
Industry: Widely used in the manufacture of flexible plastics, cables, and synthetic leather.
Mechanism of Action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and durability. In biological systems, it can mimic or interfere with the action of natural hormones, leading to endocrine disruption. This occurs through binding to hormone receptors and altering the normal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
Comparison
Bis(2-ethylhexyl) phthalate is unique among phthalates due to its high molecular weight and long alkyl chains, which provide superior plasticizing properties. Compared to dibutyl phthalate and diethyl phthalate, bis(2-ethylhexyl) phthalate offers better flexibility and durability in plastic products. it also has a higher potential for endocrine disruption, making its use more controversial in certain applications.
Properties
CAS No. |
93778-16-6 |
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Molecular Formula |
C18H24N2O10S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-methylazanium;sulfate |
InChI |
InChI=1S/2C9H11NO3.H2O4S/c2*1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2*2-4,10-12H,5H2,1H3;(H2,1,2,3,4) |
InChI Key |
RDJANFDMGBFNOM-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.C[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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